4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde
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Overview
Description
4-Hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde is an organic compound with the molecular formula C15H20O2 It is characterized by a benzaldehyde core substituted with a hydroxy group and a trimethylcyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde typically involves the following steps:
Formation of the Benzaldehyde Core: The benzaldehyde core can be synthesized through the oxidation of benzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via electrophilic aromatic substitution reactions, where phenol is reacted with chloroform in the presence of a base to yield hydroxybenzaldehyde.
Attachment of the Trimethylcyclopentyl Group: The trimethylcyclopentyl group can be attached through Friedel-Crafts alkylation, where cyclopentyl derivatives are reacted with the benzaldehyde core in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde undergoes various chemical reactions, including:
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and bases.
Major Products
Oxidation: 4-Hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzoic acid.
Reduction: 4-Hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzyl alcohol.
Substitution: Various ethers and esters depending on the substituents introduced.
Scientific Research Applications
4-Hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: Similar structure but lacks the trimethylcyclopentyl group.
3-Hydroxybenzaldehyde: Similar structure but with the hydroxy group in a different position.
4-Hydroxy-3-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of the trimethylcyclopentyl group.
Properties
CAS No. |
81784-18-1 |
---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde |
InChI |
InChI=1S/C15H20O2/c1-14(2)7-4-8-15(14,3)12-9-11(10-16)5-6-13(12)17/h5-6,9-10,17H,4,7-8H2,1-3H3/t15-/m1/s1 |
InChI Key |
SCCIHFJBMVJTLP-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@@]1(CCCC1(C)C)C2=C(C=CC(=C2)C=O)O |
Canonical SMILES |
CC1(CCCC1(C)C2=C(C=CC(=C2)C=O)O)C |
Origin of Product |
United States |
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